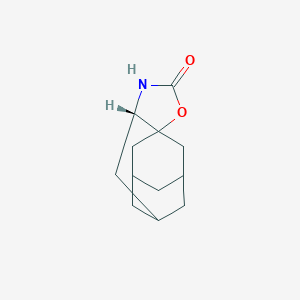
5,9:7,10a-Dimethano-10aH-cyclononoxazol-2(3H)-one,octahydro-,(S)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,9:7,10a-Dimethano-10aH-cyclononoxazol-2(3H)-one,octahydro-,(S)-(9CI), also known as Cyclononoxazol, is a cyclic compound that has been studied for its potential applications in scientific research. This compound has been found to have unique properties that make it a promising candidate for various research studies.
Mechanism Of Action
5,9:7,10a-Dimethano-10aH-cyclononoxazol-2(3H)-one,octahydro-,(S)-(9CI)ol acts as a non-competitive antagonist of the NMDA receptor, which means that it binds to a different site on the receptor than the neurotransmitter glutamate. This binding reduces the activity of the NMDA receptor, which can have various effects on neuronal signaling and plasticity. The exact mechanism of action of 5,9:7,10a-Dimethano-10aH-cyclononoxazol-2(3H)-one,octahydro-,(S)-(9CI)ol is still being studied, but it is thought to involve changes in calcium signaling and gene expression.
Biochemical And Physiological Effects
5,9:7,10a-Dimethano-10aH-cyclononoxazol-2(3H)-one,octahydro-,(S)-(9CI)ol has been shown to have various biochemical and physiological effects in animal studies. It has been found to improve cognitive function and memory in rats, which suggests that it may have potential therapeutic applications for neurological disorders. 5,9:7,10a-Dimethano-10aH-cyclononoxazol-2(3H)-one,octahydro-,(S)-(9CI)ol has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
Advantages And Limitations For Lab Experiments
One advantage of 5,9:7,10a-Dimethano-10aH-cyclononoxazol-2(3H)-one,octahydro-,(S)-(9CI)ol is its high affinity for the NMDA receptor, which makes it a useful tool for studying the role of this receptor in various neurological processes. 5,9:7,10a-Dimethano-10aH-cyclononoxazol-2(3H)-one,octahydro-,(S)-(9CI)ol has also been found to have low toxicity and good bioavailability, which makes it a promising candidate for further preclinical and clinical studies. However, one limitation of 5,9:7,10a-Dimethano-10aH-cyclononoxazol-2(3H)-one,octahydro-,(S)-(9CI)ol is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on 5,9:7,10a-Dimethano-10aH-cyclononoxazol-2(3H)-one,octahydro-,(S)-(9CI)ol. One area of interest is its potential therapeutic applications for neurological disorders, such as Alzheimer's disease and schizophrenia. Further studies are needed to determine the optimal dosage and administration route for 5,9:7,10a-Dimethano-10aH-cyclononoxazol-2(3H)-one,octahydro-,(S)-(9CI)ol in these contexts. Another area of interest is the development of 5,9:7,10a-Dimethano-10aH-cyclononoxazol-2(3H)-one,octahydro-,(S)-(9CI)ol analogs with improved solubility and receptor selectivity. These analogs may have even greater potential for scientific research and therapeutic applications.
Synthesis Methods
The synthesis of 5,9:7,10a-Dimethano-10aH-cyclononoxazol-2(3H)-one,octahydro-,(S)-(9CI)ol involves the reaction of 2-amino-5-nitrothiazole with ethyl acetoacetate and acetic anhydride in the presence of a catalytic amount of sulfuric acid. The resulting product is then reduced with sodium borohydride to obtain 5,9:7,10a-Dimethano-10aH-cyclononoxazol-2(3H)-one,octahydro-,(S)-(9CI)ol. This synthesis method has been optimized to produce high yields of pure 5,9:7,10a-Dimethano-10aH-cyclononoxazol-2(3H)-one,octahydro-,(S)-(9CI)ol.
Scientific Research Applications
5,9:7,10a-Dimethano-10aH-cyclononoxazol-2(3H)-one,octahydro-,(S)-(9CI)ol has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes in the brain. 5,9:7,10a-Dimethano-10aH-cyclononoxazol-2(3H)-one,octahydro-,(S)-(9CI)ol has been used to study the role of the NMDA receptor in various neurological disorders, such as Alzheimer's disease and schizophrenia.
properties
CAS RN |
151131-78-1 |
|---|---|
Product Name |
5,9:7,10a-Dimethano-10aH-cyclononoxazol-2(3H)-one,octahydro-,(S)-(9CI) |
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
(5S)-2-oxa-4-azatetracyclo[7.3.1.17,11.01,5]tetradecan-3-one |
InChI |
InChI=1S/C12H17NO2/c14-11-13-10-4-7-1-8-3-9(2-7)6-12(10,5-8)15-11/h7-10H,1-6H2,(H,13,14)/t7?,8?,9?,10-,12?/m0/s1 |
InChI Key |
PGIUISABVUEHNI-SPPFVYQKSA-N |
Isomeric SMILES |
C1[C@H]2C3(CC4CC1CC(C4)C3)OC(=O)N2 |
SMILES |
C1C2CC3CC1CC4(C3)C(C2)NC(=O)O4 |
Canonical SMILES |
C1C2CC3CC1CC4(C3)C(C2)NC(=O)O4 |
synonyms |
5,9:7,10a-Dimethano-10aH-cyclononoxazol-2(3H)-one,octahydro-,(S)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



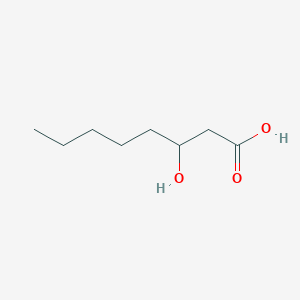
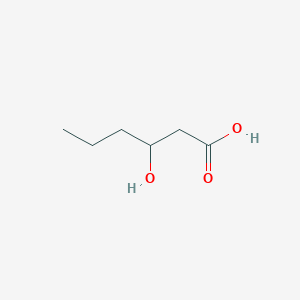
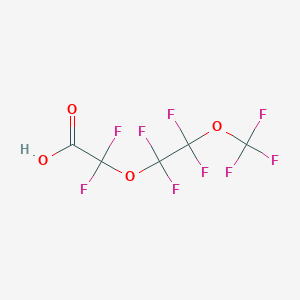
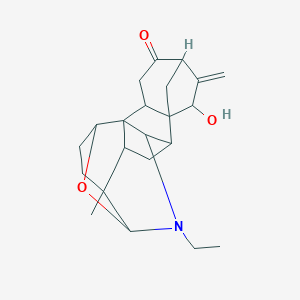
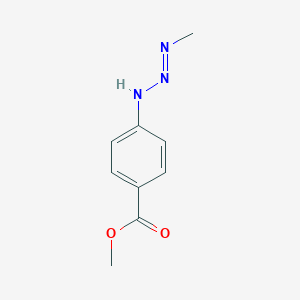
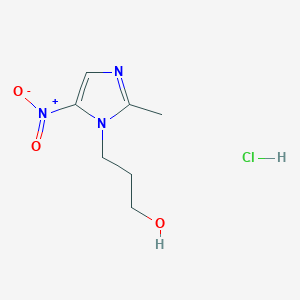
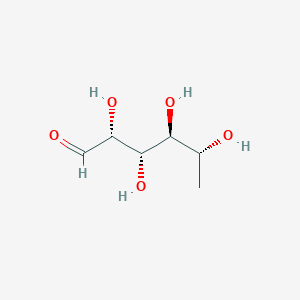
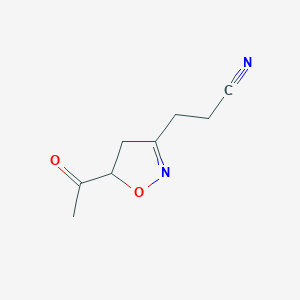
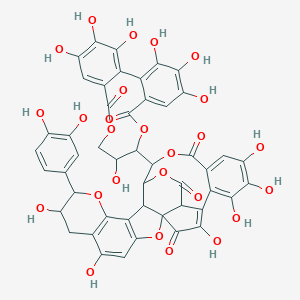
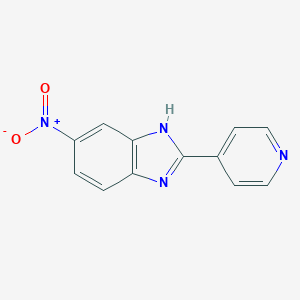
![6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride](/img/structure/B118451.png)
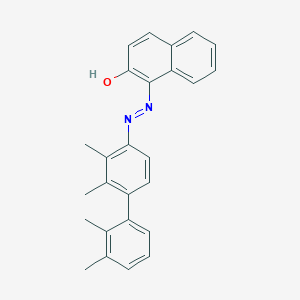
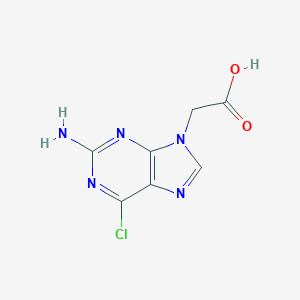
![2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl-trimethylazanium;methanesulfonate](/img/structure/B118457.png)